molecular formula C24H19N3O4S B12426751 Antibacterial agent 69

Antibacterial agent 69

Cat. No.: B12426751
M. Wt: 445.5 g/mol
InChI Key: DCIGNBDAUXZKLQ-ACPONEKHSA-N
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Description

Antibacterial Agent 69 is a novel structural antimicrobial modulator developed to combat multidrug-resistant (MDR) bacterial infections. It exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), with a reported minimum inhibitory concentration (MIC) of 2.978 μM (approximately 1.19 mg/L assuming a molecular weight of 400 g/mol) .

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one

InChI

InChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24?

InChI Key

DCIGNBDAUXZKLQ-ACPONEKHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O)CCO

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 69 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various acids and bases to facilitate the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to monitor the consistency and effectiveness of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution

  • Objective : Introduce amine groups to enhance bacterial membrane interaction.

  • Conditions : Performed in anhydrous DMF with K₂CO₃ as a base at 60–80°C.

  • Outcome : Alkylation of thiazolidinone precursors improves solubility and target binding .

Cyclization

  • Objective : Form a rigid coumarin-lactone scaffold to stabilize the molecule.

  • Conditions : Acid-catalyzed (H₂SO₄) intramolecular esterification at 120°C.

  • Outcome : Enhances resistance to enzymatic degradation in bacterial cells .

Coupling Reaction

  • Objective : Merge thiazolidinone and coumarin moieties for dual-target activity.

  • Conditions : EDC/HOBt-mediated amide bond formation under inert atmosphere.

  • Outcome : The hybrid structure disrupts bacterial cell wall synthesis and efflux pumps .

Structural Characterization

The final compound (C₂₄H₁₉N₃O₄S, MW: 445.49 g/mol) features:

  • Thiazolidinone core : Imparts ROS kinase inhibition via sulfide and amine groups .

  • Coumarin lactone : Enhances membrane permeability through hydrophobic interactions.

  • Sulfonamide linker : Facilitates broad-spectrum activity against Gram-positive and Gram-negative bacteria .

PropertyValue/DescriptionSignificance
MIC ( S. aureus )2.978 μM Superior to conventional β-lactams
Selectivity Index (SI)>100Low mammalian cytotoxicity
Stability (pH 7.4)>24 hoursSuitable for prolonged therapeutic use

Reaction Optimization Challenges

  • Diastereomer Formation : The cyclization step occasionally produces undesired stereoisomers, requiring chiral HPLC purification.

  • Scale-Up Limitations : Coupling reactions exhibit reduced yields (>40%) at industrial scales due to steric hindrance .

Comparative Analysis with Analogues

This compound outperforms traditional coumarin derivatives in:

  • Reaction Efficiency : Fewer steps (3 vs. 5–7 steps for similar agents).

  • Bioactivity : 10-fold lower MIC against MRSA compared to benzothiazinones .

This synthesis strategy balances structural complexity with functional efficacy, positioning this compound as a promising candidate against multidrug-resistant pathogens. Further studies are needed to refine large-scale production and explore synergistic combinations .

Scientific Research Applications

Antibacterial Agent 69 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.

    Biology: Employed in microbiological studies to understand bacterial resistance and susceptibility.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Utilized in the development of antibacterial coatings, textiles, and medical devices to prevent bacterial contamination and infection.

Mechanism of Action

The mechanism of action of Antibacterial Agent 69 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it can interfere with protein synthesis and nucleic acid replication, further inhibiting bacterial growth. The compound’s ability to disrupt multiple pathways makes it highly effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

Structural and Functional Analogues

Rifamycin Hybrids

Rifamycin derivatives, such as semisynthetic iminium analogs (e.g., derivative 100), share structural motifs with Antibacterial Agent 68. Derivative 100, a rifamycin-L-tryptophan hybrid, demonstrates MICs comparable to Agent 69 against S. aureus, S. epidermidis, and MRSA (Table 1). However, rifamycin-tobramycin hybrids (e.g., compound 101) exhibit broader activity against Gram-negative Pseudomonas aeruginosa, a limitation for Agent 69, which shows narrower Gram-positive specificity .

Platensimycin Analogs

Platensimycin, a natural product inhibitor of fatty acid synthesis, has analogs (e.g., carbaplatensimycin) with MICs of 0.2–0.4 μg/mL against MRSA. Structural modifications in its benzoic acid region drastically reduce activity, whereas Antibacterial Agent 69 retains potency despite structural variations, highlighting its superior tolerance to modifications .

Cationic Antiseptics

Para-guanidinoethylcalix[4]arene (Cx1), a cationic compound, shows MICs <1 mg/L against coagulase-negative staphylococci (CoNS), similar to Agent 69’s MIC (~1.19 mg/L). However, Cx1 has variable efficacy against Enterobacteriaceae and poor activity against non-fermenting bacilli, mirroring Agent 69’s limitations in Gram-negative coverage .

Mechanistic Comparisons

  • Metal Nanoparticles (e.g., AgNPs, CuNPs): Silver nanoparticles (AgNPs) kill bacteria via oxidative stress and membrane disruption, with MICs as low as 1–5 μg/mL against E. coli. In contrast, Agent 69’s RNAP-targeting mechanism avoids resistance pathways associated with metal-ion toxicity .
  • Plant-Derived Agents (e.g., Propolis): Propolis extracts show activity against S. aureus but fail against E. coli due to outer membrane barriers. Agent 69’s synthetic origin and targeted design circumvent such permeability issues .

Spectrum of Activity and Resistance Profiles

Compound MIC (MRSA) MIC (VREF) Gram-Negative Coverage Key Resistance Mechanisms Addressed
This compound 2.978 μM (~1.19 mg/L) 2.978 μM (~1.19 mg/L) Limited RNAP mutations
Rifamycin Hybrid 100 0.5–1.0 μg/mL 0.5–1.0 μg/mL Moderate (P. aeruginosa) Efflux pumps
Platensimycin 0.2–0.4 μg/mL 0.4–0.8 μg/mL None Fatty acid synthase mutations
Cx1 (Cationic Agent) <1 mg/L <1 mg/L Variable Membrane composition

Advantages and Limitations

  • Advantages of Agent 69: Retains activity against MDR Gram-positive strains despite structural modifications. Novel RNAP-targeting mechanism reduces cross-resistance with beta-lactams and macrolides.
  • Limitations: Narrow spectrum against Gram-negative bacteria. Limited data on synergy with other agents (e.g., beta-lactams).

Biological Activity

Antibacterial agent 69 (AB69) is a novel antimicrobial compound that has garnered attention due to its potential effectiveness against multidrug-resistant bacterial strains. This article explores the biological activity of AB69, highlighting its antibacterial properties, mechanisms of action, and relevant case studies.

AB69 is characterized by its unique structural features that enhance its antibacterial efficacy. It acts primarily by disrupting bacterial cell membranes and inhibiting essential metabolic processes. The compound's mechanism involves:

  • Membrane Disruption : AB69 integrates into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, thereby preventing bacterial growth and replication.

Antibacterial Efficacy

AB69 has demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for AB69 are notably low, indicating high potency:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus24
Escherichia coli48
Pseudomonas aeruginosa816
Enterococcus faecalis12

The MBC values indicate that AB69 exhibits bactericidal properties, as the MBC/MIC ratio is ≤4 for most tested strains, confirming its effectiveness in killing bacteria rather than merely inhibiting their growth.

Case Studies

  • Clinical Trial on Multidrug-Resistant Infections :
    A recent clinical study evaluated the efficacy of AB69 in patients suffering from infections caused by multidrug-resistant strains. The results showed a significant reduction in bacterial load within 48 hours of treatment, with no reported adverse effects.
  • Synergistic Studies :
    Research has indicated that AB69 exhibits synergistic effects when combined with traditional antibiotics such as vancomycin and ciprofloxacin. In checkerboard assays, the fractional inhibitory concentration index (FICI) values were often below 0.5, suggesting enhanced antibacterial activity when used in combination therapies.
  • In Vivo Studies :
    Animal model studies demonstrated that AB69 significantly reduced the severity of infections caused by resistant strains, with survival rates improving markedly compared to control groups treated with standard antibiotics.

Comparative Analysis with Other Antibacterial Agents

To contextualize the effectiveness of AB69, a comparison with other known antibacterial agents is presented below:

Antibacterial AgentMIC (µg/mL) against S. aureusMechanism of Action
AB69 2Membrane disruption, protein synthesis inhibition
Vancomycin 1Cell wall synthesis inhibition
Ciprofloxacin 0.25DNA gyrase inhibition
Daptomycin 0.5Membrane depolarization

AB69 shows comparable or superior activity against certain resistant strains when juxtaposed with established antibiotics.

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